Isoarecolone Isoarecolone
Brand Name: Vulcanchem
CAS No.: 100752-88-3
VCID: VC20753415
InChI: InChI=1S/C8H13NO/c1-7(10)8-3-5-9(2)6-4-8/h3H,4-6H2,1-2H3
SMILES: CC(=O)C1=CCN(CC1)C
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

Isoarecolone

CAS No.: 100752-88-3

Cat. No.: VC20753415

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Isoarecolone - 100752-88-3

CAS No. 100752-88-3
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanone
Standard InChI InChI=1S/C8H13NO/c1-7(10)8-3-5-9(2)6-4-8/h3H,4-6H2,1-2H3
Standard InChI Key YYJCSIKNHFNEQM-UHFFFAOYSA-N
SMILES CC(=O)C1=CCN(CC1)C
Canonical SMILES CC(=O)C1=CCN(CC1)C

Pharmacological Profile

Neurochemical Effects

A particularly noteworthy aspect of isoarecolone's pharmacological profile is its apparent lack of intra-accumbens dopamine-releasing effects. This characteristic distinguishes isoarecolone from nicotine and many other substances of abuse, which typically produce significant increases in dopamine release in the nucleus accumbens, a key region involved in reward processing and addiction. This unusual feature suggests that isoarecolone may possess therapeutic benefits with potentially reduced abuse liability compared to other compounds acting on nicotinic receptors .

Behavioral Effects in Preclinical Models

Discrimination Studies

Research has demonstrated that isoarecolone produces subjective effects similar to nicotine in animal discrimination models. In these paradigms, animals are trained to discriminate nicotine from a placebo, and the degree to which test compounds produce nicotine-like effects is assessed. Isoarecolone has shown the ability to generalize to nicotine in these discrimination tests, indicating that it produces subjective experiences qualitatively similar to those of nicotine. This finding suggests overlapping mechanisms of action between the two compounds, despite their differences in dopaminergic effects .

Self-Administration Studies

In self-administration studies designed to assess reinforcing properties, isoarecolone demonstrated nominal reinforcing effects. When substituted for nicotine (0.3 mg/kg/infusion) in rats trained to self-administer nicotine, isoarecolone at doses of 0.3 or 1.0 mg/kg/infusion showed limited reinforcing properties. Specifically, intake of isoarecolone declined over three test sessions, with response rates comparable to saline extinction conditions. Importantly, when nicotine was reintroduced, self-administration behavior was reinstated, indicating that the decline in responding was specific to isoarecolone rather than a general extinction effect .

Reinstatement of Drug-Seeking Behavior

In models of nicotine-seeking behavior, where rats were first trained to self-administer nicotine (0.03 mg/kg/infusion) and then underwent extinction by removal of nicotine and associated cues, the effects of isoarecolone on reinstatement were examined. While priming doses of nicotine (0.1-0.4 mg/kg subcutaneous) with associated cues robustly reinstated nicotine-seeking behavior, isoarecolone (1-20 mg/kg subcutaneous) produced significantly less reinstatement. This observation further supports the notion that isoarecolone has a distinct behavioral profile compared to nicotine, potentially indicating lower abuse potential .

Cognitive Enhancement Effects

One of the most promising aspects of isoarecolone's behavioral profile is its demonstrated ability to enhance attention in the five-choice serial reaction time task. This well-established paradigm is designed to assess various aspects of attentional performance in rodents. The observation that isoarecolone improves performance in this task suggests potential therapeutic applications in conditions characterized by attentional deficits .

Comparative Analysis with Other Nicotinic Agonists

Comparison with Nicotine

The available research highlights several key differences between isoarecolone and nicotine. While both compounds act as nicotinic receptor agonists and produce similar subjective effects in discrimination paradigms, they differ significantly in their neurochemical and behavioral profiles. Unlike nicotine, isoarecolone appears to lack substantial dopamine-releasing effects in the nucleus accumbens, a key neural substrate for addiction. This difference likely underlies the observed differences in self-administration and reinstatement studies, where isoarecolone demonstrated substantially lower reinforcing properties than nicotine .

Research Findings in Tabular Format

Behavioral MeasureIsoarecolone EffectComparison to NicotineSignificance
DiscriminationGeneralizes to nicotineSimilar subjective effectsIndicates shared mechanisms of action
Self-administrationNominal reinforcing propertiesSignificantly lower than nicotineSuggests reduced abuse potential
ReinstatementLimited reinstatementSignificantly less than nicotineFurther evidence of reduced abuse liability
Attention (5-CSRT)Enhancement of attentionSimilar cognitive benefitsSupports potential as cognitive enhancer

Dosing and Administration Data

Study TypeIsoarecolone Doses TestedRoute of AdministrationObserved Effects
Self-administration0.3, 1.0 mg/kg/infusionIntravenousNominal reinforcing effects; declining intake over sessions
Reinstatement1-20 mg/kgSubcutaneousSignificant but limited reinstatement compared to nicotine
Prior discrimination studiesNot specified in available dataNot specified in available dataGeneralization to nicotine effects

Limitations of Current Research

Methodological Considerations

The current research findings are based on preclinical rodent models, and their translation to human applications requires caution. Additionally, the available studies focus primarily on behavioral measures rather than molecular and cellular mechanisms, leaving important questions about isoarecolone's precise mode of action unanswered. Further research employing a wider range of methodologies will be necessary to develop a more complete understanding of this compound .

Future Research Directions

Mechanistic Studies

Future research should investigate the molecular mechanisms underlying isoarecolone's unique pharmacological profile. This might include detailed receptor binding studies to determine its affinity and efficacy at various nicotinic receptor subtypes, as well as investigations of downstream signaling pathways activated by isoarecolone compared to other nicotinic agonists. Such studies would help explain how isoarecolone produces nicotine-like subjective effects without substantial dopamine release .

Clinical Development Pathway

Given isoarecolone's promising preclinical profile, development of a clinical research program represents an important direction for future investigation. This would typically involve studies of safety, pharmacokinetics, and preliminary efficacy in healthy volunteers, followed by targeted studies in patient populations with cognitive impairment. The compound's apparently favorable profile of cognitive enhancement with reduced abuse potential suggests potential applications in various conditions characterized by attentional dysfunction .

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